Methyl-(2-M-tolyl-ethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

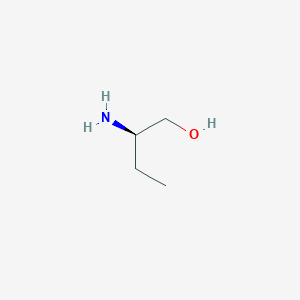

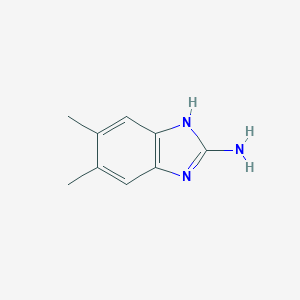

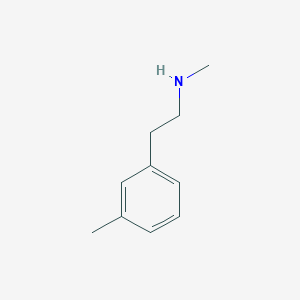

Methyl-(2-M-tolyl-ethyl)-amine is a tertiary amine that can be synthesized through N-methylation of primary or secondary amines. This compound is relevant in the context of pharmaceuticals and heterocyclic chemistry, where it can be used to modify heteroaromatic systems and create functionalized pharmaceutical intermediates.

Synthesis Analysis

The synthesis of tertiary N-methylamines like Methyl-(2-M-tolyl-ethyl)-amine can be achieved using a palladium-loaded titanium dioxide (Pd/TiO2) photocatalyst, which facilitates the N-methylation with methanol under mild conditions. This photocatalytic method allows for the functionalization of amines bearing N-, O-, and S-containing heteroaromatic functionalities, providing a pathway to synthesize pharmaceuticals containing N-methyl or ethyl groups .

Another sustainable approach involves the use of a single-site manganese catalyst to synthesize N-methyl/ethyl amines directly from nitroarenes. This method is highly selective and allows for the large-scale synthesis of N-CH3 aniline derivatives, showcasing excellent functional group tolerance .

Additionally, an iron(0) complex with a cyclopentadienone ligand can catalyze the N-methylation and N-ethylation of aryl and aliphatic amines using methanol or ethanol. This process operates under mild and basic conditions through a hydrogen autotransfer borrowing process, with DFT calculations suggesting that molecular hydrogen plays a dual role as a reducing agent and as an additive to shift thermodynamic equilibria .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of Methyl-(2-M-tolyl-ethyl)-amine, the general structure of tertiary N-methylamines synthesized through these methods would consist of a central nitrogen atom bonded to three carbon-containing groups, one of which would be the 2-methyl-ethyl moiety, and another being a phenyl group derived from the tolyl component.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl-(2-M-tolyl-ethyl)-amine include N-methylation, which is the transfer of a methyl group to a nitrogen atom of an amine. The photocatalytic method using Pd/TiO2, the manganese-catalyzed synthesis from nitroarenes, and the iron-catalyzed process with methanol or ethanol all represent different chemical reactions that achieve this N-methylation .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of New Ureido Sugars

Research by Piekarska-Bartoszewicz and Tcmeriusz (1993) in the field of carbohydrate chemistry involved the use of amino acid esters in reactions to synthesize new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside. This study highlights the utility of amino compounds in the modification of sugars for potential applications in medicinal chemistry and drug design (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Stability of α-Trialkylsilyl Amino Acids

Liu and Sieburth (2005) investigated the stability of α-trialkylsilyl amino acids towards methanolysis, mimicking physiological conditions. Their findings suggest that the stability of these compounds can be significantly enhanced by minor modifications, indicating their potential in the development of bioactive peptides and pharmaceuticals (Liu & Sieburth, 2005).

Reductive Amination for N-Methyl- and N-Alkylamines

Senthamarai et al. (2018) reported on an expedient reductive amination process using cobalt oxide nanoparticles for the selective synthesis of N-methylated and N-alkylated amines. This method is noted for its convenience and cost-effectiveness, indicating its significance in the synthesis of life-science molecules and its industrial applications (Senthamarai et al., 2018).

Photocatalytic N-Methylation of Amines

Wang et al. (2018) explored the photocatalytic N-methylation of amines using a palladium-loaded titanium dioxide catalyst. This process facilitates the functionalization of heteroaromatic systems and pharmaceutical intermediates, showcasing the role of photocatalysis in organic synthesis and drug development (Wang et al., 2018).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the chemical comes in contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and avoid breathing mist, gas, or vapors .

Propriétés

IUPAC Name |

N-methyl-2-(3-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8,11H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKKJKNZCZIBJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628814 |

Source

|

| Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-(2-M-tolyl-ethyl)-amine | |

CAS RN |

137069-23-9 |

Source

|

| Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)